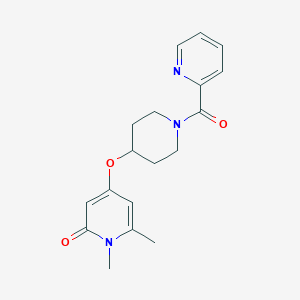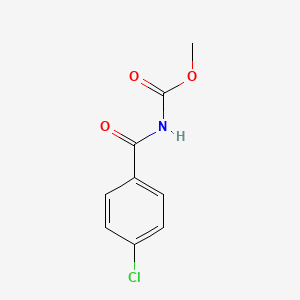![molecular formula C10H16Cl2N2 B2742520 [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride CAS No. 1439898-09-5](/img/structure/B2742520.png)
[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the molecular formula C10H15ClN2 . It is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular weight of “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” is 235.15. The InChI code for this compound is 1S/C9H12N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Fragment-Based Drug Design
The pyridine moiety in “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” serves as a crucial element in fragment-based drug design. It acts as both a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets. This compound can be used to create a diverse library of derivatives for high-throughput screening against various disease targets .
Synthetic Chemistry: Cyclopropane Synthesis
Cyclopropane rings are a common feature in many pharmaceuticals due to their unique chemical properties. The cyclopropyl group in this compound provides a synthetic handle for the construction of cyclopropane-containing molecules, which are often key structural elements in bioactive compounds .
Chemical Biology: Biomolecular Mimetics
In chemical biology, the compound’s structure can mimic certain biomolecules, aiding in the study of biological processes and the development of therapeutic agents. Its ability to form stable complexes with enzymes or receptors makes it valuable for understanding molecular interactions .
Kinase Inhibition: Hinge-Binding Motifs
Kinases are pivotal in signal transduction pathways, and their dysregulation is linked to diseases like cancer. The pyridine ring in “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” can be utilized to develop kinase inhibitors, particularly as hinge-binding motifs that are critical for selective inhibition .
Antimicrobial Agents: Structural Optimization
The compound’s structural features allow for optimization as antimicrobial agents. By modifying the pyridine and cyclopropyl groups, researchers can enhance the compound’s efficacy against resistant strains of bacteria and other pathogens .
Neuropharmacology: AMPA Receptor Antagonists
In neuropharmacology, derivatives of this compound have been explored as non-competitive AMPA receptor antagonists. These are important in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases .
Safety and Hazards
The safety data sheet for “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
[1-(pyridin-3-ylmethyl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-10(3-4-10)6-9-2-1-5-12-7-9;;/h1-2,5,7H,3-4,6,8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMUFXYRPXMUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2742443.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742444.png)
![3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2742445.png)
acetic acid](/img/structure/B2742446.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2742447.png)

![2-(1H-indol-3-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742450.png)
![N-(1-cyanocyclohexyl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2742453.png)

![Methyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2742455.png)
![6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742456.png)
![methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2742460.png)